molecular formula C22H26ClN3O2 B243459 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

カタログ番号 B243459
分子量: 399.9 g/mol
InChIキー: YXQCLKWVNJDSBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecular weight compound that has been extensively studied for its potential therapeutic applications. CEP-1347 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a crucial role in regulating cellular processes such as cell proliferation, apoptosis, and inflammation. Inhibition of JNK has been shown to have therapeutic effects in various diseases, including neurodegenerative disorders.

作用機序

CEP-1347 exerts its therapeutic effects by selectively inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Activation of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide leads to the phosphorylation of various downstream targets, including c-Jun, ATF-2, and p53, which regulate cellular processes such as apoptosis, cell proliferation, and inflammation. Inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide by CEP-1347 reduces the phosphorylation of these downstream targets, thereby inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. In a mouse model of Parkinson's disease, CEP-1347 was shown to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of multiple sclerosis, CEP-1347 was shown to reduce inflammation and demyelination. CEP-1347 has also been shown to have anti-inflammatory effects in various in vitro models of inflammation.

実験室実験の利点と制限

CEP-1347 has several advantages for use in lab experiments. It is a small molecular weight compound that can be easily synthesized and purified. It is also a selective inhibitor of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, which allows for the specific inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated pathways. However, CEP-1347 has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has low bioavailability and a short half-life, which can limit its use in in vivo studies.

将来の方向性

CEP-1347 has potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory diseases. Future research should focus on further elucidating the mechanisms of action of CEP-1347 and identifying its downstream targets. This will help to identify new therapeutic targets for the treatment of various diseases. Future research should also focus on developing more potent and selective N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide inhibitors with improved pharmacokinetic properties. This will help to overcome the limitations of CEP-1347 and improve its therapeutic potential.

合成法

CEP-1347 can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The most commonly used method for synthesizing CEP-1347 is the Suzuki coupling reaction. This method involves the reaction of 5-chloro-2-nitroaniline with 4-methylbenzeneboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-isobutyryl-1-piperazine to yield CEP-1347.

科学的研究の応用

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.

特性

分子式

C22H26ClN3O2

分子量

399.9 g/mol

IUPAC名

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-9-8-18(23)14-19(20)24-21(27)17-6-4-16(3)5-7-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27)

InChIキー

YXQCLKWVNJDSBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。